L-CYSTEINE, S-TRITYL (3,3-D2) L-CYSTEINE, S-TRITYL (3,3-D2)
Brand Name: Vulcanchem
CAS No.:
VCID: VC3686872
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 365.48

L-CYSTEINE, S-TRITYL (3,3-D2)

CAS No.:

Cat. No.: VC3686872

Molecular Formula:

Molecular Weight: 365.48

* For research use only. Not for human or veterinary use.

L-CYSTEINE, S-TRITYL (3,3-D2) -

Specification

Molecular Weight 365.48

Introduction

Chemical Structure and Properties

Molecular Structure

L-CYSTEINE, S-TRITYL (3,3-D2) features the basic structure of the amino acid cysteine with two key modifications: a trityl (triphenylmethyl) protecting group attached to the sulfur atom of the cysteine side chain, and two deuterium atoms replacing the hydrogen atoms at the 3,3 position. This deuterium labeling creates an isotopically distinct molecule that maintains the same chemical properties as its non-deuterated counterpart but can be differentiated through mass spectrometry and other analytical techniques .

The molecular formula of L-CYSTEINE, S-TRITYL (3,3-D2) is (C6H5)3CSCD2CH(NH2)COOH, with a molecular weight of 365.48 g/mol . The trityl group consists of three phenyl rings connected to a central carbon atom, which is further connected to the sulfur atom of cysteine.

Related Compounds and Derivatives

Table 1: Comparison of L-CYSTEINE, S-TRITYL (3,3-D2) and Its Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Features
L-CYSTEINE, S-TRITYL (3,3-D2)(C6H5)3CSCD2CH(NH2)COOH365.48-Deuterium labeled, free amino group
L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)(C6H5)3CSCD2CH(NH-FMOC)COOH585.72360565-11-3Deuterium labeled, Fmoc-protected amino group
S-trityl-L-cysteine (non-deuterated)C22H21NO2S-2799-07-7Non-deuterated version, free amino group

The N-Fmoc protected version (L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)) has the amino group protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis to prevent unwanted reactions at the amino terminus . This provides an additional level of protection during peptide synthesis processes.

Synthesis and Applications

Synthetic Approaches

The synthesis of L-CYSTEINE, S-TRITYL (3,3-D2) typically involves the selective incorporation of deuterium atoms at the 3,3 position of cysteine, followed by the addition of the trityl protecting group to the thiol side chain. The deuterium labeling is usually achieved through catalytic exchange reactions or starting with deuterated precursors. The trityl group is added through a nucleophilic substitution reaction, where the thiol group of cysteine acts as a nucleophile toward a trityl halide or other activated trityl derivative.

The synthesis of the N-Fmoc protected version involves an additional step where the Fmoc group is attached to the amino group through a reaction with Fmoc-Cl or Fmoc-OSu under basic conditions.

Applications in Peptide Synthesis

L-CYSTEINE, S-TRITYL (3,3-D2) and its N-Fmoc protected derivative are valuable tools in peptide synthesis, particularly for creating isotopically labeled peptides. The trityl protecting group on the sulfur atom prevents unwanted side reactions during peptide synthesis, such as disulfide bond formation or other thiol-mediated reactions .

The compound is especially useful in solid-phase peptide synthesis (SPPS), where peptides are built one amino acid at a time while attached to a solid support. The protected thiol group can be selectively deprotected after peptide synthesis is complete, allowing for controlled disulfide bond formation or other thiol-specific modifications .

Applications in Proteomics and Mass Spectrometry

The incorporation of deuterium-labeled cysteine residues in peptides and proteins provides several advantages for proteomics research and mass spectrometry analysis:

  • Isotopic labeling allows for precise quantification of proteins in complex mixtures

  • Deuterated peptides can serve as internal standards for quantitative proteomics

  • The mass shift created by deuterium labeling facilitates the identification of cysteine-containing peptides in complex samples

  • Deuterium labeling can be used to study protein dynamics and structural changes

These applications make L-CYSTEINE, S-TRITYL (3,3-D2) a valuable tool for researchers studying protein structure, function, and interactions.

Biological Activity and Research Applications

Importance in Protein Structure and Function

Cysteine residues play crucial roles in protein structure and function, particularly through the formation of disulfide bonds that help stabilize protein tertiary structure. By incorporating deuterium-labeled cysteine residues into peptides and proteins, researchers can study these structural features with enhanced analytical capabilities .

The trityl protecting group on L-CYSTEINE, S-TRITYL (3,3-D2) prevents the formation of disulfide bonds until the protection is removed, allowing for controlled studies of disulfide bond formation and its effects on protein structure and function.

Research Applications in Biochemical Studies

Table 2: Research Applications of L-CYSTEINE, S-TRITYL (3,3-D2) and Related Compounds

Research AreaApplicationKey Benefits
Quantitative ProteomicsIsotope labeling for protein quantificationEnables precise measurement of protein abundance
Protein Structural AnalysisStudy of disulfide bond formation and protein foldingAllows controlled investigation of cysteine's role in protein structure
Drug DevelopmentSynthesis of isotopically labeled peptide drugsFacilitates pharmacokinetic and metabolic studies
BioconjugationSelective modification of proteins through thiol chemistryEnables site-specific protein modification
Mass SpectrometryEnhanced detection and quantification of cysteine-containing peptidesImproves sensitivity and specificity in MS analysis

Recent Research Developments

Recent research has expanded the applications of L-CYSTEINE, S-TRITYL (3,3-D2) and its derivatives in various fields of biochemical research. Examples include:

  • Development of targeted drug delivery systems, such as cRGD-functionalized, DOX-conjugated, and 64Cu-labeled superparamagnetic iron oxide nanoparticles for anticancer drug delivery and PET/MR imaging

  • Studies on cationic cell-penetrating peptides as furin inhibitors, where isotopically labeled cysteine residues help track peptide distribution and metabolism

  • Investigation of neuropeptides in various biological systems, such as the burying beetle Nicrophorus vespilloides

  • Research on the spatiotemporal control of signaling and trafficking of the GLP-1R (glucagon-like peptide-1 receptor)

  • Studies on adipose tissue as a key organ for the beneficial effects of GLP-2 metabolic function

These diverse applications demonstrate the versatility of deuterium-labeled cysteine derivatives in modern biochemical research.

SupplierLocationProduct SpecificationsContact Information
Reer Technology (Shanghai) Co., LTDShanghai, ChinaL-CYSTEINE-N-FMOC, S-TRITYL(3,3-D2, 98%)021-64400900, 15800436310
Shanghai isotope chemical co.,ltdChinaL-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)021-51600108, 13062666369
Creative PeptidesNot specifiedL-CYSTEINE, S-TRITYL (3,3-D2)info@creative-peptides.com

These suppliers typically provide high-purity compounds suitable for research applications, with various package sizes available to meet different research needs .

Practical Considerations in Usage

Deprotection Conditions

The trityl protecting group on the sulfur atom can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) with appropriate scavengers to prevent side reactions. For the N-Fmoc protected version, the Fmoc group can be removed under basic conditions, typically using piperidine in DMF (N,N-dimethylformamide) .

The standard conditions for trityl group removal involve using 95% TFA containing 1-5% triisopropylsilane (TIS) as a scavenger . This allows for selective deprotection of the thiol group while maintaining the integrity of the peptide or protein.

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